(+)-Catechin Hydrate

Catalog No.
S522788
CAS No.
225937-10-0
M.F
C15H16O7
M. Wt
308.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Catechin Hydrate

CAS Number

225937-10-0

Product Name

(+)-Catechin Hydrate

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1

InChI Key

OFUMQWOJBVNKLR-NQQJLSKUSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

solubility

Soluble in DMSO

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

The exact mass of the compound (+)-Catechin Hydrate is 308.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(+)-Catechin hydrate (CAS 225937-10-0) is a highly purified, stereospecific flavan-3-ol widely procured as a polymer-stabilizing antioxidant, a precursor for pharmaceutical co-crystals, and a standard for green chemistry extractions. Unlike crude green tea extracts that suffer from seasonal batch-to-batch variability, isolated (+)-catechin hydrate provides exact stoichiometric predictability. The hydrate form is specifically prioritized in industrial procurement over amorphous or anhydrous forms due to its stable moisture profile under standard ambient conditions, preventing the unpredictable hygroscopic weight changes that complicate precise molar dosing in sensitive formulations [1].

Substituting (+)-catechin hydrate with amorphous (+)-catechin, crude epigallocatechin gallate (EGCG) mixtures, or generic flavonoids introduces severe process and performance risks. Swapping the hydrate for an amorphous or strictly anhydrous grade leads to spontaneous moisture absorption during storage (e.g., at 75% relative humidity), skewing quantitative analysis and causing unpredictable phase transitions that ruin solid-state formulations [1]. Furthermore, substituting with crude EGCG results in rapid hydrolytic and oxidative degradation in aqueous environments, drastically reducing the shelf-life of the final product. Finally, substituting with alternative flavonoids can alter the optimal thermal degradation profiles required for specific high-shear polymer extrusion processes [2].

Moisture Stability and Solid-State Formulation Integrity

A critical challenge in procuring catechins for solid-state formulations is ambient moisture sensitivity. Amorphous or strictly anhydrous catechin rapidly absorbs moisture under standard conditions (e.g., 75% relative humidity at 25 °C), spontaneously converting into the crystalline hydrate form, which alters bulk powder weight and dosing precision. Procuring the stable (+)-catechin hydrate bypasses this unpredictable transition. Furthermore, when formulated into urea co-crystals, the catechin solid form remains entirely stable at 75% RH for over two weeks, whereas amorphous baselines fail and recrystallize [1].

Evidence DimensionSolid-State Stability at 75% RH (25 °C)
Target Compound DataStable (zero phase change over 14 days)
Comparator Or BaselineAmorphous Catechin (Spontaneous recrystallization to hydrate)
Quantified DifferenceComplete prevention of unpredictable phase alteration
Conditions75% Relative Humidity, 25 °C storage for 14 days

Starting with the stable hydrate form prevents unpredictable moisture uptake during storage, ensuring precise molar dosing in pharmaceutical and material manufacturing.

Enhanced Thermal Degradation Onset in Polymer Matrices

For industrial buyers manufacturing active packaging, the antioxidant must survive high-shear melt extrusion. (+)-Catechin hydrate demonstrates quantifiable compatibility with Ethylene-Vinyl Alcohol (EVOH) copolymers. When 2% catechin is melt-blended into EVOH, the thermal degradation temperature of the resulting film increases significantly compared to the neat polymer. Thermogravimetric analysis reveals that while blank EVOH degrades at 414 °C, the 2% catechin-EVOH matrix withstands temperatures up to 455 °C[1]. This outperforms lower-concentration blends and proves that catechin actively stabilizes the polymer melt rather than degrading prematurely.

Evidence DimensionThermal Degradation Temperature (Td)
Target Compound Data455 °C (EVOH with 2% Catechin)
Comparator Or Baseline414 °C (Blank EVOH film)
Quantified Difference+41 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

This quantitative thermal buffering allows manufacturers to extrude antioxidant-active packaging at standard industrial temperatures without burning or degrading the active additive.

Predictable Endothermic Solubility in Subcritical Water

Procurement of (+)-catechin hydrate is highly relevant for green chemistry processes utilizing subcritical water extraction and formulation. Unlike complex crude extracts that precipitate unpredictably, pure (+)-catechin hydrate exhibits a well-defined, temperature-dependent mole fraction solubility. In dynamic flow apparatus studies, its aqueous solubility scales predictably from 1.32 × 10⁻⁴ at 298 K up to 3.52 × 10⁻² at 415 K [1]. This massive, predictable increase in solubility allows engineers to design precise temperature-swing processes to dissolve the catechin at high temperatures and selectively precipitate or co-crystallize it upon cooling, avoiding the use of toxic organic solvents.

Evidence DimensionMole Fraction Solubility in Aqueous Media
Target Compound Data3.52 × 10⁻² (at 415 K)
Comparator Or Baseline1.32 × 10⁻⁴ (at 298 K)
Quantified Difference~266-fold increase in aqueous solubility via thermal tuning
ConditionsSubcritical water, dynamic flow apparatus (298 K to 415 K)

Precise thermodynamic solubility data allows chemical engineers to replace volatile organic solvents with tunable subcritical water in large-scale formulation processes.

Active Food Packaging and EVOH Polymer Stabilization

Directly leveraging its thermal stability and ability to increase EVOH degradation temperatures to 455 °C, (+)-catechin hydrate is highly suited for extrusion into active packaging films. It provides sustained antioxidant release without degrading during high-shear melt-processing, outperforming less stable flavonoids [1].

Pharmaceutical Solid-State Co-Crystallization

Utilizing its defined hydrate state and predictable thermal behavior, (+)-catechin hydrate serves as a reliable co-former in pharmaceutical co-crystals (e.g., with urea). It prevents the spontaneous moisture absorption seen in amorphous forms, improving humidity stability and shelf-life [2].

Green Chemistry and Subcritical Water Formulation

Because of its well-characterized, highly temperature-dependent mole fraction solubility (increasing ~266-fold from 298 K to 415 K), (+)-catechin hydrate is a rigorous choice for engineers designing solvent-free, temperature-swing aqueous extraction and nanoparticle formulation processes [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

308.08960285 g/mol

Monoisotopic Mass

308.08960285 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Wikipedia

(+)-catechin monohydrate

Dates

Last modified: 08-15-2023
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